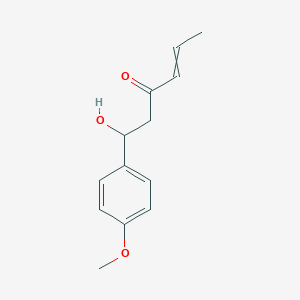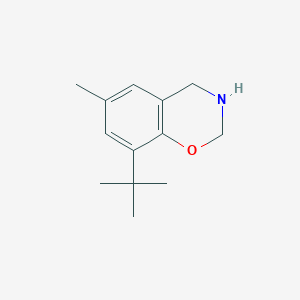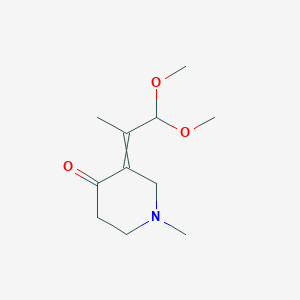
Anthracene, 2,6-dibromo-9,10-dipropoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracene, 2,6-dibromo-9,10-dipropoxy- is a derivative of anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This compound is characterized by the presence of bromine atoms at the 2 and 6 positions and propoxy groups at the 9 and 10 positions. The unique substitution pattern of this compound imparts distinct chemical and physical properties, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 2,6-dibromo-9,10-dipropoxy- typically involves the bromination of anthracene followed by the introduction of propoxy groups. One common method involves the bromination of anthracene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromoanthracene is then subjected to a nucleophilic substitution reaction with propyl alcohol in the presence of a base like potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Anthracene, 2,6-dibromo-9,10-dipropoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding anthracene derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted anthracene derivatives depending on the nucleophile used.
Oxidation Reactions: Major products are anthraquinone derivatives.
Reduction Reactions: The primary product is the unsubstituted anthracene derivative.
科学研究应用
Anthracene, 2,6-dibromo-9,10-dipropoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of Anthracene, 2,6-dibromo-9,10-dipropoxy- involves its interaction with molecular targets through its bromine and propoxy substituents. The bromine atoms can participate in halogen bonding, while the propoxy groups can enhance solubility and facilitate interactions with biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Anthracene, 9,10-dibromo-: Similar in structure but lacks the propoxy groups, resulting in different chemical and physical properties.
Anthracene, 2,6-dibromo-: Lacks the propoxy groups at the 9 and 10 positions.
Anthracene, 9,10-dipropoxy-: Lacks the bromine atoms at the 2 and 6 positions.
Uniqueness
Anthracene, 2,6-dibromo-9,10-dipropoxy- is unique due to the combination of bromine and propoxy substituents, which impart distinct reactivity and solubility properties. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
844696-83-9 |
|---|---|
分子式 |
C20H20Br2O2 |
分子量 |
452.2 g/mol |
IUPAC 名称 |
2,6-dibromo-9,10-dipropoxyanthracene |
InChI |
InChI=1S/C20H20Br2O2/c1-3-9-23-19-15-7-5-14(22)12-18(15)20(24-10-4-2)16-8-6-13(21)11-17(16)19/h5-8,11-12H,3-4,9-10H2,1-2H3 |
InChI 键 |
FENOXFRPIWQPNC-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C2C=C(C=CC2=C(C3=C1C=CC(=C3)Br)OCCC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-Methyl-1h-pyrazol-4-yl)-5-phenoxy-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14182210.png)
![(2R)-3-Hydroxy-2-{(1S)-2-oxo-1-[(prop-2-en-1-yl)oxy]ethoxy}propanal](/img/structure/B14182222.png)


![2-{4-[5-(3-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14182244.png)
![(3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol](/img/structure/B14182248.png)

![(Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone](/img/structure/B14182263.png)

![Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane](/img/structure/B14182271.png)
![N-{2-[(Butan-2-yl)oxy]phenyl}-5-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14182274.png)
![4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14182276.png)
![2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14182279.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole](/img/structure/B14182281.png)
